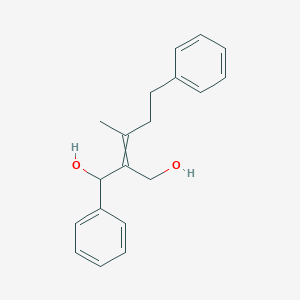

1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol

CAS No.: 917883-18-2

Cat. No.: VC16926043

Molecular Formula: C19H22O2

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917883-18-2 |

|---|---|

| Molecular Formula | C19H22O2 |

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | 1-phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol |

| Standard InChI | InChI=1S/C19H22O2/c1-15(12-13-16-8-4-2-5-9-16)18(14-20)19(21)17-10-6-3-7-11-17/h2-11,19-21H,12-14H2,1H3 |

| Standard InChI Key | UWRWFFPSFFLQFB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C(CO)C(C1=CC=CC=C1)O)CCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol is systematically named according to IUPAC guidelines, reflecting its substituted propane core. The molecular formula indicates a hydrocarbon framework with two hydroxyl groups and aromatic substituents. The compound’s exact mass is 282.162 Da, consistent with its elemental composition . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 917883-18-2 | |

| Molecular Formula | ||

| Molecular Weight | 282.377 g/mol | |

| Exact Mass | 282.162 Da | |

| LogP | 3.66 | |

| Polar Surface Area | 40.46 Ų |

The ylidene group at position 2 introduces conjugation between the propane backbone and the 4-phenylbutan moiety, potentially influencing reactivity and intermolecular interactions.

Stereochemical Considerations

Though stereochemical data for this specific compound are unavailable, the presence of two hydroxyl groups on the propane chain suggests the possibility of diastereomerism. The ylidene substituent’s geometry (E/Z isomerism) could further complicate the stereochemical landscape, warranting advanced analytical techniques like NMR or X-ray crystallography for full elucidation.

Synthetic Pathways and Methodological Insights

Challenges in Synthesis

The steric bulk of the 4-phenylbutan-2-ylidene group may hinder reaction kinetics, necessitating optimized catalytic systems. Additionally, the propensity for diols to undergo dehydration or oxidation under acidic or high-temperature conditions requires careful control of reaction parameters.

Physicochemical Properties and Stability

Solubility and Partitioning

With a of 3.66, the compound exhibits moderate hydrophobicity, suggesting preferential solubility in organic solvents like toluene or dichloromethane over water . The polar surface area (40.46 Ų) indicates limited hydrogen-bonding capacity compared to polyhydroxy compounds, likely due to steric shielding by the aromatic substituents.

Thermal and Oxidative Stability

Structural and Spectroscopic Analysis

Predicted Spectral Features

-

IR Spectroscopy: Strong O–H stretching vibrations (~3200–3500 cm) and C=C stretches (~1600 cm) from the ylidene and aromatic groups.

-

NMR: Distinct proton environments for the hydroxyl groups (δ 1.5–2.5 ppm, broad), aromatic protons (δ 6.5–7.5 ppm), and ylidene protons (δ 5.0–6.0 ppm).

Computational Modeling

Density functional theory (DFT) simulations could elucidate the compound’s lowest-energy conformation, particularly the spatial arrangement of the ylidene group relative to the diol backbone. Such models would aid in predicting reactivity patterns and intermolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume